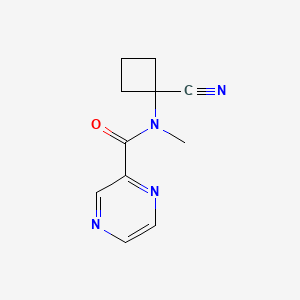
N-(1-cyanocyclobutyl)-N-methylpyrazine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cyanocyclobutyl)-N-methylpyrazine-2-carboxamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as CCPA and is a potent and selective adenosine A1 receptor agonist. CCPA has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.
Mecanismo De Acción
CCPA is a selective adenosine A1 receptor agonist, meaning that it binds specifically to this receptor and activates its signaling pathways. Adenosine receptors are widely distributed throughout the body and play important roles in various physiological processes, including the regulation of heart rate, blood pressure, and neurotransmitter release. CCPA has been found to activate these receptors and to modulate their downstream effects.
Biochemical and Physiological Effects:
CCPA has been found to have a wide range of biochemical and physiological effects. It has been shown to reduce heart rate and blood pressure, increase coronary blood flow, and reduce the release of neurotransmitters such as acetylcholine and norepinephrine. CCPA has also been found to modulate the release of cytokines and other inflammatory mediators, suggesting potential applications in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CCPA has several advantages as a tool for scientific research. It is a selective adenosine A1 receptor agonist, meaning that its effects are specific to this receptor and can be easily studied in isolation. CCPA has also been well characterized in terms of its synthesis, pharmacology, and physiological effects, making it a reliable tool for researchers. However, CCPA also has limitations, including its potential toxicity and its limited solubility in aqueous solutions.
Direcciones Futuras
There are several potential future directions for research involving CCPA. One area of interest is the potential therapeutic applications of adenosine agonists in the treatment of inflammatory diseases, such as rheumatoid arthritis and asthma. Another area of interest is the role of adenosine receptors in the regulation of immune function and the potential applications of adenosine agonists in immunotherapy. Additionally, further studies are needed to fully elucidate the biochemical and physiological effects of CCPA and to explore its potential applications in various fields of research.
Métodos De Síntesis
The synthesis of CCPA involves the reaction of 1-cyanocyclobutylamine with methyl 2-pyrazinecarboxylate in the presence of a catalyst. The resulting product is then purified using various techniques such as column chromatography and recrystallization. The synthesis of CCPA has been well established and is widely used in research labs.
Aplicaciones Científicas De Investigación
CCPA has been extensively studied for its potential applications in scientific research. It has been found to have a wide range of effects on various physiological systems, including the cardiovascular, respiratory, and nervous systems. CCPA has been used to study the role of adenosine receptors in these systems and to investigate the potential therapeutic applications of adenosine agonists.
Propiedades
IUPAC Name |
N-(1-cyanocyclobutyl)-N-methylpyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O/c1-15(11(8-12)3-2-4-11)10(16)9-7-13-5-6-14-9/h5-7H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVQBHXRGXZCDHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=NC=CN=C1)C2(CCC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclobutyl)-N-methylpyrazine-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2675432.png)
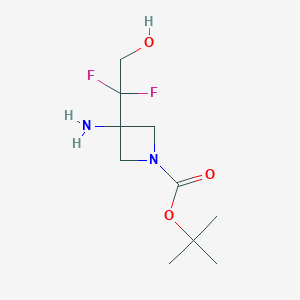

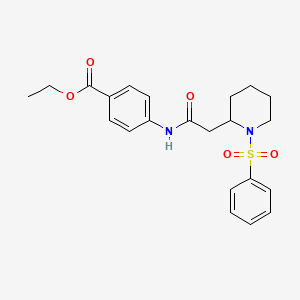
![[6-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-(4-chlorophenyl)acetate](/img/structure/B2675439.png)
![N-[3-(Morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]pyrazine-2-carboxamide](/img/structure/B2675440.png)

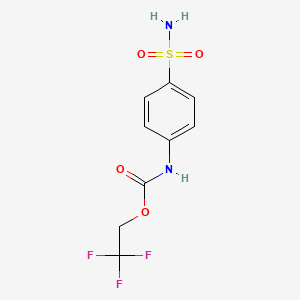
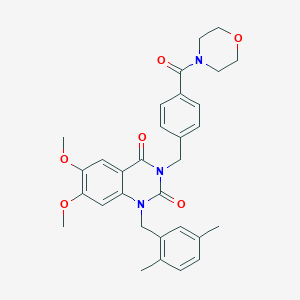
![2-{4-[(3-Methylpiperidin-1-yl)sulfonyl]phenyl}-5-(4-phenylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B2675446.png)
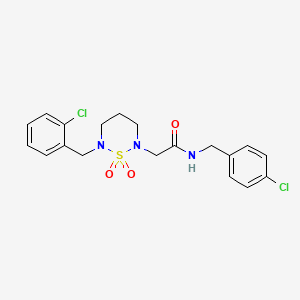
![N-(6-isopropylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2675450.png)
![1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid hydrochloride](/img/structure/B2675451.png)
![2,4-dimethyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2675453.png)